



Application Notes and Protocols for In Vivo Administration of PF-8380

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Compound of Interest		
Compound Name:	ATX inhibitor 21	
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These application notes provide detailed protocols for the in vivo administration of PF-8380, a potent autotaxin inhibitor. The information is intended for researchers, scientists, and drug development professionals working on preclinical studies involving the modulation of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.

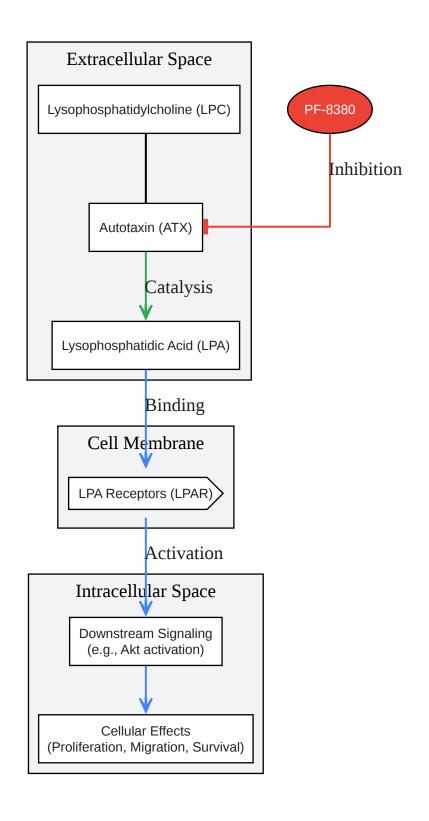
Introduction

PF-8380 is a highly effective, orally bioavailable inhibitor of autotaxin (ATX), with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][2] It functions by directly inhibiting ATX, thereby reducing the production of lysophosphatidic acid (LPA), a signaling molecule involved in numerous physiological and pathological processes such as inflammation, angiogenesis, and cancer progression.[1][2][3] These protocols summarize key in vivo administration routes, dosages, and pharmacokinetic data derived from various preclinical studies.

Signaling Pathway

PF-8380 targets autotaxin, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors, leading to downstream signaling cascades that influence cell proliferation, survival, migration, and angiogenesis. By inhibiting autotaxin, PF-8380 effectively reduces LPA levels, thereby mitigating its downstream effects.





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Caption: Signaling pathway of PF-8380's inhibitory action on Autotaxin (ATX).



Quantitative Data Summary

The following tables provide a summary of pharmacokinetic parameters and reported in vivo dosages for PF-8380 from various studies.

Table 1: Pharmacokinetic Profile of PF-8380

Parameter	Value	Species	Administration Route	Dosage
Clearance	31 mL/min/kg	Rat	Intravenous	1 mg/kg
Volume of Distribution (Vdss)	3.2 L/kg	Rat	Intravenous	1 mg/kg
Effective Half-life (t1/2)	1.2 h	Rat	Intravenous	1 mg/kg
Oral Bioavailability	43-83%	Rat	Oral	1-100 mg/kg

Table 2: Summary of In Vivo Dosages and Models



Dosage	Species	Administrat ion Route	Frequency	Model	Key Findings
10 mg/kg	Mouse	Oral	-	Glioblastoma (heterotopic GL261)	Pre-treatment before irradiation delayed tumor growth and inhibited radiation-induced angiogenesis.
30 mg/kg	Rat	Oral Gavage	-	Air Pouch Inflammation	Reduced inflammatory hyperalgesia and resulted in a >95% reduction in plasma and air pouch LPA levels within 3 hours.
30 mg/kg	Mouse	Oral Gavage	Twice Daily	Squamous Cell Carcinoma	Initially prevented tumor growth.
120 mg/kg	Mouse	Oral Gavage	Twice Daily for 3 weeks	Wild Type	Plasma levels of PF-8380 remained above IC50 for at least 12 hours.

Experimental Protocols



Below are detailed methodologies for the preparation and administration of PF-8380 for in vivo studies.

Preparation of PF-8380 Formulation for Oral Administration

Objective: To prepare a homogenous and stable suspension of PF-8380 for oral gavage.

Materials:

- PF-8380 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Saline, Phosphate-buffered saline (PBS), or sterile water (ddH2O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Weigh the required amount of PF-8380 powder.
 - Prepare a stock solution by dissolving PF-8380 in DMSO. For example, to achieve a final working solution concentration of 2 mg/mL in a vehicle containing 5% DMSO, a 40 mg/mL stock solution in DMSO can be prepared.
- Vehicle Preparation and Drug Formulation:



- The following is an example of a commonly used vehicle formulation: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.
- To prepare 1 mL of the final formulation:
 - Start with 50 μL of the 40 mg/mL PF-8380 stock solution in DMSO.
 - Add 300 μL of PEG300 and mix thoroughly until the solution is clear.
 - Add 50 μL of Tween 80 and mix until clear.
 - Add 600 μL of Saline, PBS, or ddH2O and mix thoroughly.
- It is recommended to prepare the working solution fresh on the day of use.

In Vivo Administration Protocol: Oral Gavage

Objective: To administer a precise dose of PF-8380 to rodents via oral gavage.

Materials:

- Prepared PF-8380 formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
- Syringes (1 mL or 3 mL)
- Animal scale

Procedure:

- Animal Handling and Dosing Calculation:
 - Weigh each animal accurately before dosing.
 - Calculate the volume of the PF-8380 formulation to be administered based on the animal's weight and the desired dosage (e.g., for a 10 mg/kg dose in a 20 g mouse, administer 100 μL of a 2 mg/mL solution).



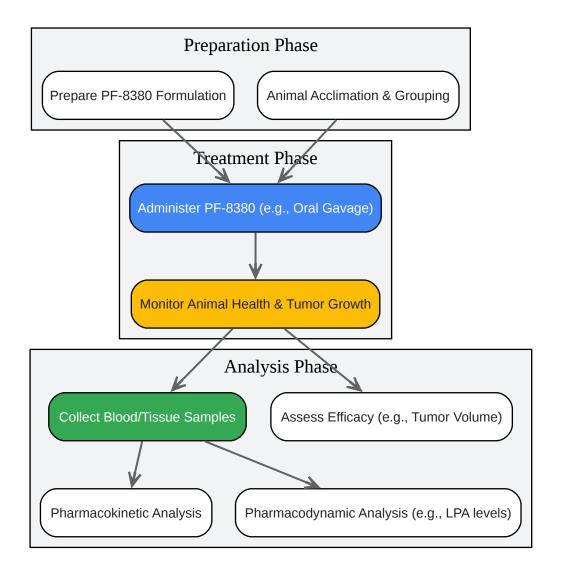
• Administration:

- Gently restrain the animal.
- Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
- Carefully insert the gavage needle into the esophagus and advance it into the stomach.
- Slowly administer the calculated volume of the PF-8380 formulation.
- Withdraw the gavage needle gently.
- Monitor the animal for any signs of distress after administration.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study using PF-8380.





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Caption: General experimental workflow for in vivo studies with PF-8380.

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